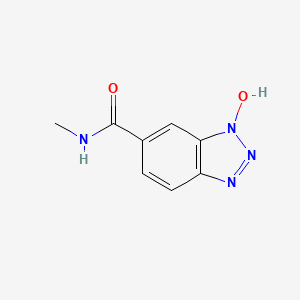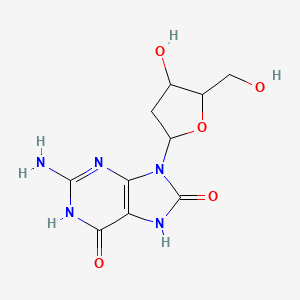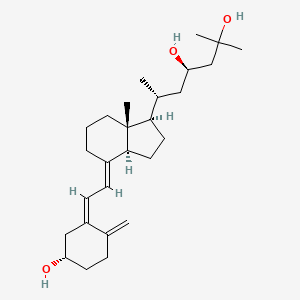
(23R)-23,25-dihydroxyvitamin D3/(23R)-23,25-dihydroxycholecalciferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(23R)-23,25-dihydroxyvitamin D3, also known as (23R)-23,25-dihydroxycholecalciferol, is a hydroxylated form of vitamin D3. This compound is part of the vitamin D family, which plays a crucial role in calcium and phosphorus homeostasis in the body. It is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and undergoes further hydroxylation in the liver and kidneys to become biologically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (23R)-23,25-dihydroxyvitamin D3 involves multiple steps, starting from the precursor vitamin D3. The hydroxylation at the 23rd and 25th positions can be achieved through chemical or enzymatic methods. Chemical synthesis typically involves the use of reagents such as tert-butyl hydroperoxide and titanium isopropoxide under controlled conditions to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of (23R)-23,25-dihydroxyvitamin D3 often employs microbial fermentation or enzymatic hydroxylation. Microorganisms such as Pseudonocardia autotrophica can be used to hydroxylate vitamin D3 at specific positions. The process involves culturing the microorganisms in a suitable medium, followed by extraction and purification of the desired hydroxylated product.
Análisis De Reacciones Químicas
Types of Reactions
(23R)-23,25-dihydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (23R)-23,25-dihydroxyvitamin D3 can yield 23-keto-25-hydroxyvitamin D3, while reduction can produce 23-deoxy-25-hydroxyvitamin D3.
Aplicaciones Científicas De Investigación
(23R)-23,25-dihydroxyvitamin D3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Research focuses on its potential therapeutic effects in conditions such as osteoporosis, psoriasis, and certain cancers.
Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin D content.
Mecanismo De Acción
The mechanism of action of (23R)-23,25-dihydroxyvitamin D3 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. The pathways involved include calcium and phosphorus homeostasis, immune response regulation, and cell proliferation and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1,25-dihydroxyvitamin D3 (calcitriol): The most active form of vitamin D3, involved in calcium absorption and bone health.
24,25-dihydroxyvitamin D3: Another hydroxylated form with distinct biological functions.
25-hydroxyvitamin D3: A precursor to the active forms, commonly measured to assess vitamin D status.
Uniqueness
(23R)-23,25-dihydroxyvitamin D3 is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other hydroxylated forms of vitamin D3. Its role in modulating specific signaling pathways and gene expression profiles sets it apart from other vitamin D metabolites.
This comprehensive overview highlights the significance of (23R)-23,25-dihydroxyvitamin D3 in various scientific and industrial contexts
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23-,24-,25+,27-/m1/s1 |
Clave InChI |
JVBPQHSRTHJMLM-WORHRCAZSA-N |
SMILES isomérico |
C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canónico |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



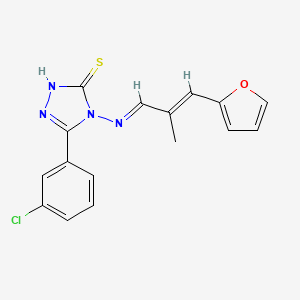
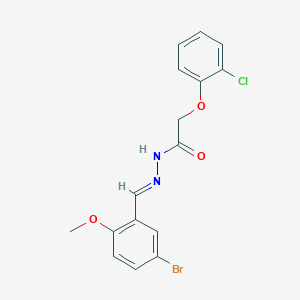
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
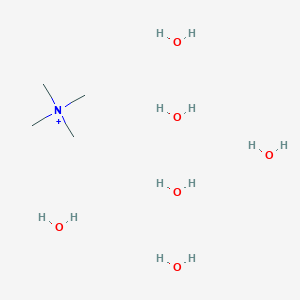
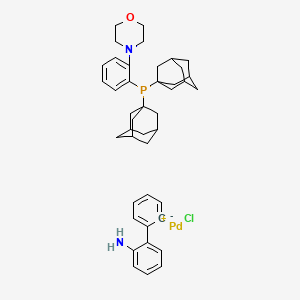
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)


